(2Z)-N-(3-chloro-4-methylphenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of benzenesulfonamide, chromene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via a nucleophilic substitution reaction using benzenesulfonyl chloride and an appropriate amine.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct configuration and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex chemical entities. Its unique properties make it suitable for various applications, including coatings, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE: shares similarities with other chromene derivatives, benzenesulfonamides, and carboxamides.
Chromene Derivatives: Compounds like 2H-chromene-3-carboxamide and its analogs.
Benzenesulfonamides: Compounds such as benzenesulfonamide and its substituted derivatives.
Carboxamides: Various carboxamide-containing molecules with different substituents.
Uniqueness
What sets (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3-CHLORO-4-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C23H18ClN3O4S |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-chloro-4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4S/c1-15-11-12-17(14-20(15)24)25-22(28)19-13-16-7-5-6-10-21(16)31-23(19)26-27-32(29,30)18-8-3-2-4-9-18/h2-14,27H,1H3,(H,25,28)/b26-23- |
InChI Key |
LAZPDKFCVABQCO-RWEWTDSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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